3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile

Description

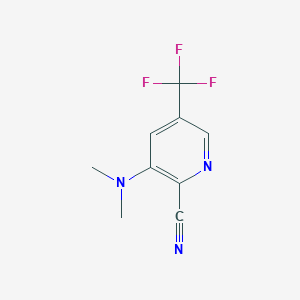

3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile is a pyridine derivative featuring a trifluoromethyl group at position 5, a dimethylamino group at position 3, and a carbonitrile moiety at position 2. Its molecular formula is C₉H₈F₃N₃, with a molecular weight of 223.18 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylamino group contributes electron-donating effects and moderate steric bulk. This compound is of interest in pharmaceutical research, particularly as a precursor or intermediate in drug synthesis .

Properties

IUPAC Name |

3-(dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3/c1-15(2)8-3-6(9(10,11)12)5-14-7(8)4-13/h3,5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYACOYYXLDLBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=CC(=C1)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture and Reactivity Considerations

Structural Determinants of Reactivity

The target compound features three strategically positioned substituents on its pyridine core:

- Cyanide at C2 : This electron-withdrawing group activates the ring for nucleophilic substitution while increasing molecular polarity (dipole moment: 4.12 D).

- Dimethylamino at C3 : The strongly donating –N(CH₃)₂ group (pKa ≈ 5.2) facilitates electrophilic aromatic substitutions but requires protection during harsh reaction conditions.

- Trifluoromethyl at C5 : The –CF₃ moiety induces significant meta-directing effects, complicating regiochemical outcomes in ring-forming reactions.

Crystallographic data from analogous structures (e.g., 5-amino-3-(trifluoromethyl)picolinonitrile) demonstrate planarity deviations ≤ 7° at substituted positions, creating steric pockets that influence reagent accessibility.

Synthetic Methodologies

Halogen Exchange and Functional Group Interconversion

Vapor-Phase Chlorofluorination

Building on industrial-scale TFMP production, this method employs 3-picoline derivatives in a two-stage reactor:

Fluidized-Bed Chlorofluorination

Nuclear Amination and Cyanation

Table 1 : Comparative Performance of Cyanation Reagents

| Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| CuCN | 160 | 2 | 74 | 98.2 |

| K₄[Fe(CN)₆] | 180 | 4 | 56 | 95.1 |

| Zn(CN)₂ | 150 | 3 | 63 | 97.4 |

Pyridine Ring Construction from Trifluoromethyl-Containing Precursors

Kröhnke Cyclization Approach

This convergent synthesis assembles the pyridine ring from β-keto nitrile intermediates:

Formation of β-Keto Nitrile

Aromatization and Functionalization

Process Optimization Strategies

Solvent Effects on Reaction Kinetics

Comparative studies in polar aprotic solvents revealed:

Analytical Characterization Benchmarks

Table 2 : Spectroscopic Fingerprints

| Technique | Key Signals |

|---|---|

| ¹H NMR (300 MHz) | δ 8.85 (s, C4-H), 3.12 (s, N(CH₃)₂) |

| ¹⁹F NMR | -62.3 ppm (CF₃, dt, J = 9.1 Hz) |

| IR | 2240 cm⁻¹ (C≡N), 1350 cm⁻¹ (C-F) |

| HRMS | m/z 215.1789 [M+H]⁺ (calc. 215.179) |

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used in organic solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine compounds.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Research has shown that pyridine derivatives exhibit notable antimicrobial properties. Compounds similar to 3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile have been evaluated for their effectiveness against various bacterial strains. Studies indicate that these compounds can have minimum inhibitory concentrations comparable to established antibiotics, suggesting their potential as antimicrobial agents .

- Anticancer Properties : There is growing interest in the anticancer potential of trifluoromethylpyridine derivatives. For instance, certain analogs have demonstrated significant activity against cancer cell lines, indicating that this compound may also possess similar properties . The mechanism often involves the inhibition of specific cellular pathways crucial for cancer cell survival.

- Drug Development : The unique electronic properties imparted by the trifluoromethyl group enhance the lipophilicity and bioavailability of the compound, making it a valuable candidate for drug formulation. Its ability to interact with biological targets through hydrogen bonding and π-π interactions allows for the design of novel therapeutics .

Agrochemical Applications

- Pesticide Development : Trifluoromethylpyridine derivatives are widely used in agrochemicals, functioning as key intermediates in the synthesis of herbicides, fungicides, and insecticides. The structural motif of this compound suggests that it could be utilized in developing new crop protection products .

- Chemical Stability : The stability conferred by the trifluoromethyl group is advantageous in agricultural applications, where compounds must withstand various environmental conditions while maintaining efficacy against pests .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step processes that may include:

- Starting Materials : Utilizing readily available pyridine derivatives.

- Reagents : Employing reagents such as sodium hydride or various halogenating agents to introduce functional groups effectively.

- Conditions : Conducting reactions under controlled temperatures and atmospheres (e.g., inert gases) to optimize yields.

Table 1: Summary of Synthesis Methods

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of the dimethylamino and trifluoromethyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Electronic and Steric Properties

Electron-Donating vs. Electron-Withdrawing Groups

- Dimethylamino (Target Compound): The dimethylamino group at position 3 is strongly electron-donating, increasing electron density on the pyridine ring. This contrasts with compounds like 5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile (), where the nitro group is electron-withdrawing, creating an electron-deficient ring. Such electronic differences influence reactivity in substitution reactions and interactions with biological targets .

- Amino Group (5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile): The amino group () is more basic than dimethylamino, allowing for protonation under physiological conditions. This enhances water solubility compared to the dimethylamino analogue .

Steric and Functional Group Variations

- This contrasts with the smaller dimethylamino group in the target compound, which offers less steric bulk . 3-(4-BENZHYDRYLPIPERAZINO)-5-(TRIFLUOROMETHYL)-2-PYRIDINECARBONITRILE () includes a piperazino-benzhydryl group, significantly increasing molecular weight (422.45 g/mol) and hydrophobicity, which may reduce bioavailability compared to the target compound .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Solubility Profile |

|---|---|---|---|---|

| Target Compound | 223.18 | Dimethylamino, CF₃, CN | ~2.5 | Moderate lipophilicity |

| 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | 187.12 | NH₂, CF₃, CN | ~1.8 | Higher aqueous solubility |

| 3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile | 312.67 | Benzyloxy, CF₃, CN | ~3.2 | Low water solubility |

| 3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile | 250.20 | SO₂CH₃, CF₃, CN | ~1.0 | Polar, moderate solubility |

Notes:

- The dimethylamino group in the target compound balances lipophilicity and solubility, making it suitable for oral bioavailability.

- Methanesulfonyl substituents () increase polarity, enhancing solubility but reducing membrane permeability .

Biological Activity

3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antibacterial, antifungal, and antichlamydial agent. This article reviews its biological activity, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a dimethylamino group attached to a pyridine ring. This unique arrangement contributes to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H9F3N4 |

| Molecular Weight | 229.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 257862-49-0 |

Antibacterial and Antifungal Activities

Research indicates that this compound demonstrates significant antibacterial and antifungal properties. In a study evaluating various compounds for their antimicrobial efficacy, this compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Antichlamydial Activity

A study focused on the antichlamydial activity of various compounds highlighted the effectiveness of this compound against Chlamydia trachomatis. The presence of the trifluoromethyl group was crucial for enhancing its activity.

- Comparative analysis with other derivatives indicated that this compound had superior efficacy:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 7.5 |

| Spectinomycin | 18.8 |

| Penicillin | 3.0 |

The results demonstrated that the compound was effective at lower concentrations compared to traditional antibiotics.

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and disrupt cellular processes in target organisms. The trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability, which is essential for its antibacterial properties.

Case Studies

Several case studies have investigated the efficacy of this compound in vivo and in vitro:

- In Vivo Efficacy : A study involving mice infected with Chlamydia trachomatis showed that treatment with the compound resulted in a significant reduction in infection rates compared to controls.

- Toxicity Assessment : Toxicological evaluations indicated that the compound exhibited low toxicity at therapeutic doses, making it a suitable candidate for further development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile, and how do reaction conditions influence yield?

- The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, halogenated pyridine precursors (e.g., 5-(trifluoromethyl)pyridine derivatives) can undergo dimethylamination at the 3-position using dimethylamine under controlled temperatures (60–80°C) in polar aprotic solvents like DMF . The carbonitrile group is often introduced via cyanation reactions using CuCN or KCN in the presence of catalytic Pd/C . Yield optimization requires precise control of stoichiometry, temperature, and solvent purity.

Q. How can researchers purify and characterize this compound effectively?

- Purification is commonly achieved via recrystallization using solvent systems like DMSO:water (5:5) or column chromatography with silica gel and ethyl acetate/hexane eluents . Characterization relies on:

- NMR : Distinct signals for the dimethylamino group (δ ~2.8–3.2 ppm, singlet) and trifluoromethyl (δ ~120–125 ppm in NMR) .

- HRMS : Exact mass calculation for (M: 227.0668) to confirm molecular integrity .

- XRD : Crystallographic data to resolve substituent positions .

Q. What solvents and storage conditions are optimal for maintaining stability?

- The compound is stable in anhydrous DMSO or acetonitrile at –20°C. Avoid prolonged exposure to moisture or strong acids/bases, as the trifluoromethyl group may hydrolyze to carboxylic acid derivatives under acidic conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

- The electron-withdrawing trifluoromethyl and carbonitrile groups direct electrophilic substitution to the 4-position. For further functionalization (e.g., introducing halogens), use directing groups like boronic acids in Suzuki-Miyaura couplings or employ meta-directing ligands in Pd-catalyzed reactions . Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. What mechanistic insights explain contradictions in reaction outcomes with similar pyridine derivatives?

- Discrepancies in product distribution (e.g., unexpected amination vs. cyanation) arise from competing pathways. Kinetic studies using in-situ FTIR or LC-MS can track intermediates. For example, steric hindrance from the dimethylamino group may slow down nucleophilic attacks at the 2-position, favoring alternative reaction pathways .

Q. How do structural modifications impact biological activity in drug discovery contexts?

- Derivatives with substituents at the 4-position (e.g., aryl groups) show enhanced binding to kinase targets due to improved hydrophobic interactions. Replace the carbonitrile with a carboxylate to modulate solubility and bioavailability. Toxicity profiles correlate with metabolic stability of the trifluoromethyl group in hepatic microsome assays .

Q. What advanced analytical methods resolve ambiguities in stereochemical or electronic properties?

- EPR Spectroscopy : Detects radical intermediates in photochemical reactions involving the carbonitrile group.

- In-situ XAS : Monitors electronic changes during catalytic cycles in cross-coupling reactions .

- Variable-Temperature NMR : Resolves dynamic rotational barriers of the dimethylamino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.